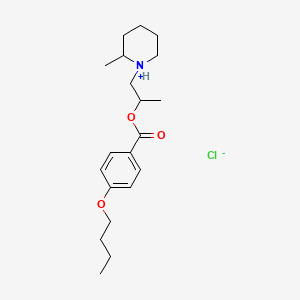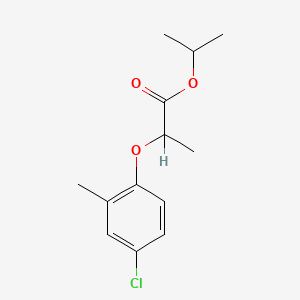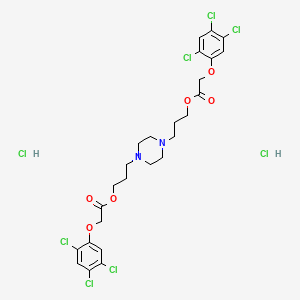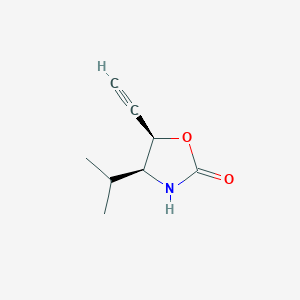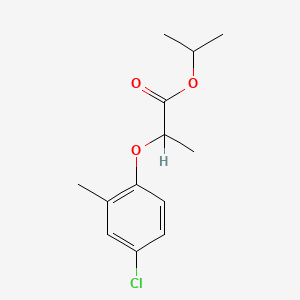
Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate is a heterocyclic organic compound with the molecular formula C14H15N3O3SNa and a molecular weight of 327.334 g/mol . This compound is known for its vibrant color and is often used in various industrial and research applications.
Vorbereitungsmethoden
The synthesis of Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate typically involves the diazotization of 4-amino-2,5-dimethylphenylamine followed by coupling with sodium benzenesulphonate . The reaction conditions usually require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve high yields and purity.
Analyse Chemischer Reaktionen
Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo bond and formation of corresponding amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining techniques for microscopy and other biological assays.
Medicine: Research explores its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is utilized in the manufacturing of dyes, pigments, and other colorants for textiles and plastics.
Wirkmechanismus
The mechanism of action of Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its effects are mediated by the formation of stable complexes and the alteration of molecular structures in target systems .
Vergleich Mit ähnlichen Verbindungen
Sodium p-((4-amino-2,5-xylyl)azo)benzenesulphonate can be compared with other azo compounds such as:
- Sodium p-((4-amino-2,5-dimethylphenyl)azo)benzenesulphonate
- This compound
- This compound
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications. This compound is unique due to its specific combination of amino and azo groups, providing distinct properties and uses in various fields .
Eigenschaften
CAS-Nummer |
85895-91-6 |
|---|---|
Molekularformel |
C14H14N3NaO3S |
Molekulargewicht |
327.34 g/mol |
IUPAC-Name |
sodium;4-[(4-amino-2,5-dimethylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-9-8-14(10(2)7-13(9)15)17-16-11-3-5-12(6-4-11)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
BPFBDBDNMOWZMJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


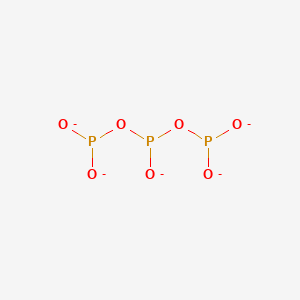
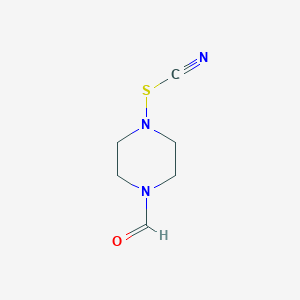
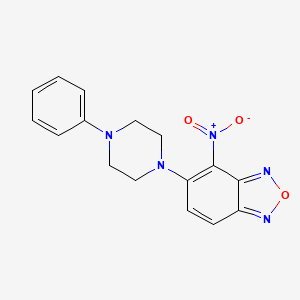
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
